Oasomycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oasomycin B is a member of the desertomycin family of 42-membered macrocyclic lactones. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, yeasts, and fungi . The compound was first isolated by Zeeck and colleagues at the University of Gottingen, Germany, in 1992 . This compound is known for its potent inhibition of de novo cholesterol biosynthesis in vitro and its ability to lower serum cholesterol levels in vivo .
Preparation Methods
The total synthesis of Oasomycin B involves several complex steps, including multiple aldol reactions. The synthesis is highly convergent, utilizing known chemistry and retroanalysis . One notable method involves the use of Crabtree’s catalyst, which chelates to the free hydroxyl, allowing selective reduction of the desired alkene . Industrial production methods typically involve fermentation using Streptomycetes .
Chemical Reactions Analysis
Oasomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lindlar’s catalyst and Crabtree’s catalyst . Major products formed from these reactions include different derivatives of this compound, such as Oasomycin F, which is formed through oxidative deamination .
Scientific Research Applications
Oasomycin B has several scientific research applications:
Mechanism of Action
Oasomycin B exerts its effects by inhibiting de novo cholesterol biosynthesis. It targets specific enzymes involved in the biosynthesis pathway, leading to reduced cholesterol levels . The molecular pathways involved include the inhibition of key enzymes responsible for cholesterol production.
Comparison with Similar Compounds
Oasomycin B is unique due to its potent inhibition of cholesterol biosynthesis and broad-spectrum antimicrobial activity. Similar compounds include other members of the desertomycin family, such as Desertomycin A and Oasomycin F . These compounds share structural similarities but differ in their specific biological activities and potency.
Biological Activity
Oasomycin B is a member of the desertomycin family of compounds, which are produced by certain strains of Streptomyces. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in antibacterial and antifungal domains. Understanding the biological activity of this compound is crucial for exploring its applications in medicine and biotechnology.
Chemical Structure and Properties
This compound is characterized by its macrolactone structure, which is typical of many natural products derived from Streptomyces species. The absence of an amino group in its side chain differentiates it from related compounds, such as desertomycin A, which possess significant antibacterial properties. The chemical properties of this compound include:
Antibacterial Activity
Research indicates that this compound exhibits limited antibacterial activity compared to its analogs. Specifically, the absence of a positively charged amino moiety in its structure correlates with a significant reduction in its ability to induce bacterial responses that typically trigger antifungal biosynthesis in co-cultured fungi. In comparative studies, this compound was found to minimally trigger the production of orsellinic acid and its derivatives in Aspergillus nidulans, unlike desertomycin A, which effectively induced this biosynthesis .
Antifungal Activity
While this compound's antibacterial properties are diminished, it has shown some potential in inducing fungal secondary metabolite production under specific conditions. However, the extent of this activity remains significantly lower than that observed with other members of the desertomycin family. The compound's ability to activate fungal biosynthetic pathways may depend on the presence of other microbial signals .
Case Study 1: Induction of Fungal Biosynthesis
In a study examining the interaction between Streptomyces species and fungi, researchers found that while this compound did not effectively induce secondary metabolite production, it provided insights into the ecological roles of such compounds. The study highlighted how microbial interactions can influence metabolite biosynthesis, emphasizing the need for further exploration into how variations in chemical structure affect biological activity .
Case Study 2: Structural Analog Design
The design and synthesis of analogs based on this compound have been explored to enhance its biological activity. Modifications aimed at reintroducing positively charged moieties have shown promise in restoring antibacterial properties. This approach underscores the significance of structural features in determining the pharmacological profiles of natural products .
Summary Table of Biological Activities
Activity Type | This compound | Desertomycin A |
---|---|---|
Antibacterial | Limited | Potent |
Antifungal | Minimal induction | Significant induction |
Cytotoxicity | Undetermined | Potent against tumor cells |
Structural Features | Lacks amino group | Contains amino group |
Properties
IUPAC Name |
8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[1-(5-oxooxolan-2-yl)ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H104O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-52,54-59,61-71,73-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31?,32?,33?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52-,54?,55?,56?,57-,58+,59+,61+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNMAZUKNSYLDM-OHNVWHHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H104O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.